(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic conditions.
Introduction of the Bromobenzyl Group: This step involves the bromination of a benzyl group, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated aromatic compound and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and pyrrole moieties.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione core.
Substitution: The bromobenzyl and fluorophenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and halogenating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group is particularly useful in fluorescence-based assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its thiazolidine-2,4-dione core is a known pharmacophore in several therapeutic agents.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromobenzyl and fluorophenyl groups enhance its binding affinity and specificity, while the thiazolidine-2,4-dione core plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromobenzyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione
- 3-(4-bromobenzyl)-5-{[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE stands out due to the presence of the fluorophenyl group. This group imparts unique electronic and steric properties, enhancing the compound’s reactivity and binding affinity.
Properties
Molecular Formula |
C23H18BrFN2O2S |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(5Z)-3-[(4-bromophenyl)methyl]-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H18BrFN2O2S/c1-14-11-17(15(2)27(14)20-9-7-19(25)8-10-20)12-21-22(28)26(23(29)30-21)13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3/b21-12- |
InChI Key |
JADUXNXRVDRRNS-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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